2-Naphthylthioacetonitrile

Descripción general

Descripción

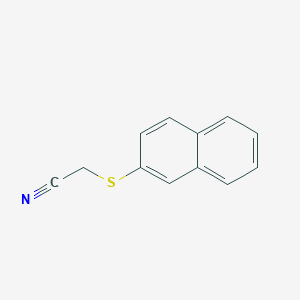

2-Naphthylthioacetonitrile is an organic compound with the molecular formula C₁₂H₉NS. It features a naphthalene ring substituted with a thioacetonitrile group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Naphthylthioacetonitrile typically involves the reaction of 2-naphthylacetonitrile with sulfur-containing reagents. One common method is the palladium-catalyzed decarboxylative coupling of cyanoacetate salts with aryl halides and triflates . This method provides a high yield and is efficient for laboratory-scale synthesis.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The scalability of the palladium-catalyzed method makes it suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions: 2-Naphthylthioacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The thio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride is often used for the reduction of nitriles to amines.

Substitution: Nucleophiles such as amines and alcohols can react with the thio group under basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Primary amines.

Substitution: Thioether derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Antiviral Activity

2-Naphthylthioacetonitrile and its derivatives have been investigated for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in the treatment of HIV. Studies have shown that compounds within this class exhibit significant antiviral activity against wild-type HIV strains and certain drug-resistant variants. For instance, structural analysis of 2-naphthyl derivatives revealed distinct binding modes that enhance their efficacy against the Y181C mutation in reverse transcriptase, a common mutation associated with drug resistance .

Table 1: Antiviral Potency of 2-Naphthyl Derivatives

| Compound | EC50 (nM) against WT | EC50 (nM) against Y181C |

|---|---|---|

| Compound 1 | 22 | 2600 |

| Compound 2 | 6.2 | 58 |

| Compound 3 | - | - |

1.2 Fluorogenic Probes for Protein Labeling

Another significant application of this compound is in the development of thiol-selective fluorogenic probes. These probes are designed for labeling proteins by selectively reacting with thiol groups, leading to an increase in fluorescence. This property is useful in biochemical assays for tracking protein interactions and dynamics .

Synthetic Applications

2.1 Synthesis of Sulfur-Containing Compounds

Research has demonstrated the utility of this compound in synthesizing sulfur-containing compounds through electro-oxidative functionalization reactions. This process involves the reaction of acetonitrile with aromatic thiols, yielding products with potential applications in organic synthesis and materials science .

Table 2: Reaction Conditions for Synthesis

| Substrate Type | Reaction Yield (%) | Notes |

|---|---|---|

| Aromatic Thiols | 96 | High selectivity achieved |

| Alkyl Mercaptans | Varied (24-53) | Lower yields compared to thiols |

Case Studies and Research Insights

3.1 Case Study: Drug Development

A notable case study focused on the development of novel NNRTIs based on the structure of 2-naphthyl derivatives highlighted the importance of molecular orientation in overcoming drug resistance. The study utilized X-ray crystallography to elucidate binding interactions, providing insights that guided further modifications to enhance efficacy against resistant strains .

3.2 Case Study: Biochemical Assays

Another research project utilized this compound as a precursor for creating highly selective probes for thiol labeling. The effectiveness of these probes was demonstrated through various assays, showcasing their ability to distinguish between different nucleophiles and providing a reliable method for studying protein dynamics in real-time .

Mecanismo De Acción

The mechanism of action of 2-Naphthylthioacetonitrile involves its interaction with specific molecular targets. The thioacetonitrile group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparación Con Compuestos Similares

2-Naphthylacetonitrile: Similar structure but lacks the thio group.

2-Naphthylthiourea: Contains a thiourea group instead of a thioacetonitrile group.

2-Naphthylthioacetamide: Features a thioacetamide group instead of a thioacetonitrile group.

Uniqueness: 2-Naphthylthioacetonitrile is unique due to the presence of both the naphthalene ring and the thioacetonitrile group. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .

Actividad Biológica

2-Naphthylthioacetonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a naphthalene ring system attached to a thiol and a nitrile functional group. Its chemical structure is represented as follows:

This structure is crucial for its reactivity and interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its ability to form covalent bonds with thiol groups in proteins, which can lead to modulation of various biochemical pathways. The compound acts primarily through the following mechanisms:

- Thiol Alkylation : The compound exhibits high reactivity towards thiols, enabling it to label and modify proteins selectively. This property is essential for understanding protein function and dynamics in cellular processes .

- Inhibition of Kinases : Studies have shown that compounds similar to this compound can inhibit various kinases, which play critical roles in signaling pathways related to cell growth and proliferation .

Case Studies

- Thiol Selectivity : A study demonstrated that this compound selectively reacts with thiol-containing amino acids, leading to significant fluorescence increases upon reaction. This property was exploited for developing fluorescent probes for biological imaging .

- Inhibition Studies : Another investigation focused on the inhibitory effects of related compounds on specific kinases. For instance, compounds featuring similar electrophilic groups showed IC50 values in the low nanomolar range against various kinases, indicating potent inhibitory activity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

| Compound | Target Kinase | IC50 (nM) | Mechanism |

|---|---|---|---|

| This compound | JNK | 1.3 | Covalent modification |

| Analog A | VEGFR-2 | 4.1 | Competitive inhibition |

| Analog B | Src Kinases | 19 | Covalent binding |

Propiedades

IUPAC Name |

2-naphthalen-2-ylsulfanylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NS/c13-7-8-14-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFMHSJMACRLMEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)SCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30277521 | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5324-69-6 | |

| Record name | NSC2719 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Naphthylthioacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30277521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.